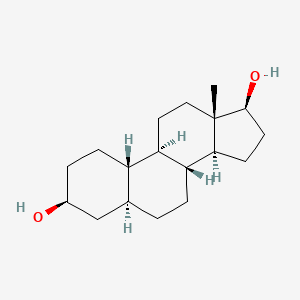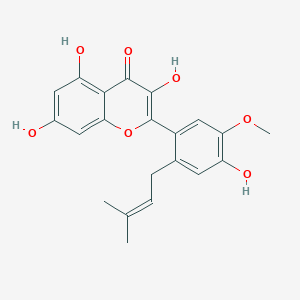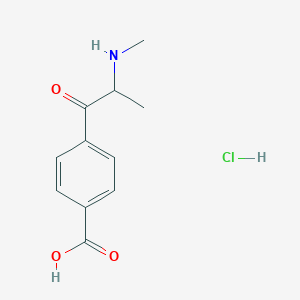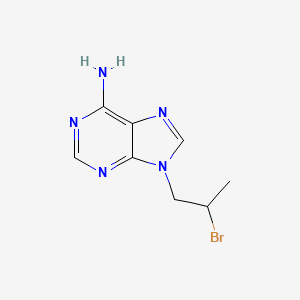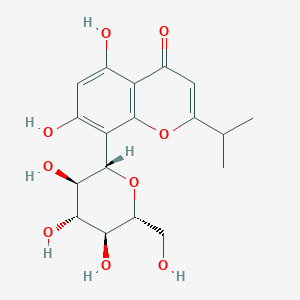
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Substitution Reactions: The isobutyl group can be introduced through alkylation reactions. For example, the pyrazole intermediate can be treated with isobutyl bromide in the presence of a base like potassium carbonate.
Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis. This makes it a candidate for therapeutic applications in diseases like cancer and inflammatory disorders.
相似化合物的比较
Similar Compounds
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine: Similar structure but with a methanamine group.
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a carbonitrile group.
Uniqueness
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a pyridine ring on the pyrazole core makes it a versatile compound for various applications.
属性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-5-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)8-16-12(13)6-11(15-16)10-4-3-5-14-7-10/h3-7,9H,8,13H2,1-2H3 |
InChI 键 |
FDMCFAGZVPZGCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


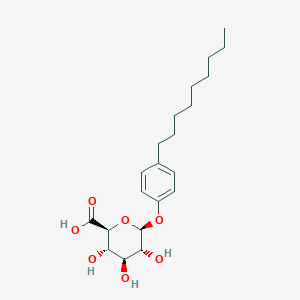
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
